2,3-Difluoro-6-methoxybenzoyl chloride
Overview
Description
2,3-Difluoro-6-methoxybenzoyl chloride is a chemical compound with the CAS Number: 886501-67-3 . It has a molecular weight of 206.58 and is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5ClF2O2/c1-13-5-3-2-4 (10)7 (11)6 (5)8 (9)12/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 206.58 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Chromen-4-one Derivatives : A study demonstrated the synthesis of 2,3-disubstituted chromen-4-one derivatives using internal alkynes and 2-methoxybenzoyl chlorides through a domino Friedel-Crafts acylation/annulation process. This method yielded a variety of chromen-4-one derivatives with high efficiency (Bam & Chalifoux, 2018).
Synthesis of Carbonyl-substituted Carbenium Ion Salt : Another research explored the preparation of a stable crystalline salt of p-methoxybenzoyl[bis(p-methoxyphenyl)]methylium hexafluoroantimonate, demonstrating the potential for novel chemical syntheses (Takeuchi, Kitagawa, & Okamoto, 1983).
Solvolysis of Methoxy-substituted Benzoyl Chlorides : A study investigated the solvolysis rates of various methoxy-substituted benzoyl chlorides, providing insights into their reactivity and potential applications in different chemical processes (Park & Kevill, 2011).
Electrochemical Applications
- Ionic Liquid Electrochemistry : Research on 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate ionic liquid identified impurity chloride and investigated electrochemical reactions, potentially relevant for applications involving 2,3-difluoro-6-methoxybenzoyl chloride (Xiao & Johnson, 2003).
Safety and Hazards
This compound is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target . In case of contact with skin or eyes, it’s recommended to immediately flush with large amounts of water . If inhaled, the affected individual should be removed from the contaminated area and given artificial respiration if necessary .
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with a variety of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .
Mode of Action
2,3-Difluoro-6-methoxybenzoyl chloride, like other benzoyl chlorides, is an acyl chloride. It is highly reactive due to the good leaving group (Cl-) and can undergo nucleophilic acyl substitution reactions . The compound can interact with its targets, replacing the chlorine atom with a nucleophile from the target molecule. This results in the formation of a new covalent bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment . Additionally, the compound should be stored at ambient temperature for stability .
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)7(11)6(5)8(9)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNRGYOYWRUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284953 | |
Record name | 2,3-Difluoro-6-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-67-3 | |
Record name | 2,3-Difluoro-6-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-6-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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